molecular formula C20H23N5O3S B2703987 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 905761-12-8

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2703987
CAS RN: 905761-12-8
M. Wt: 413.5
InChI Key: SZPIPXXFCZGITI-UHFFFAOYSA-N
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Description

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer Evaluation

Compounds related to 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide have been evaluated for their anticancer properties. A study synthesizing derivatives of this compound found that they exhibited anticancer activity against various cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Lipase and α-Glucosidase Inhibition

A study investigated the synthesis of novel compounds derived from a similar structure, focusing on their inhibition of lipase and α-glucosidase. The findings showed that some of the synthesized compounds exhibited significant inhibitory activities, indicating potential applications in the treatment of conditions related to enzyme dysregulation (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activities

Research into derivatives of 1,2,4-triazole, a related structure, revealed antimicrobial properties. These compounds were effective against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Radiopharmaceutical Imaging

Derivatives of the 2-(4-methoxyphenyl) structure, closely related to the compound , have been used in radiopharmaceutical imaging. One study explored the synthesis and in vivo evaluation of such a compound as a potential imaging probe for specific receptors (Prabhakaran, Parsey, Majo, Heertum, Mann, & Kumar, 2006).

Pharmaceutical and Natural Product Synthesis

Compounds with the p-methoxybenzyl moiety, closely related to the compound , have been reported as useful intermediates in the synthesis of pharmaceutical and natural products. This indicates the compound's relevance in synthetic organic chemistry and drug development (Sakai, Takenaka, Koike, Hira, & Mori, 2022).

Enzyme Inhibitory Activities

Another study focused on the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, showing its potential for inhibiting various enzymes, which could have implications in treating diseases involving enzyme dysregulation (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).

properties

IUPAC Name

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-3-28-17-7-5-4-6-16(17)22-19(26)13-29-20-24-23-18(25(20)21)12-14-8-10-15(27-2)11-9-14/h4-11H,3,12-13,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPIPXXFCZGITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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